N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine
Beschreibung
Eigenschaften
Molekularformel |
C7H9N5S |
|---|---|
Molekulargewicht |
195.25 g/mol |
IUPAC-Name |
5-N,5-N-dimethyl-[1,3]thiazolo[5,4-d]pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H9N5S/c1-12(2)7-9-3-4-5(11-7)13-6(8)10-4/h3H,1-2H3,(H2,8,10) |
InChI-Schlüssel |
UQYIJTRKEBHOPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=C2C(=N1)SC(=N2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Scheme
Methodology
-
Step 1 : 2-Aminothiazole is reacted with 5-chloro-2,4-diaminopyrimidine in the presence of a base (e.g., cesium carbonate) in acetonitrile at 80°C for 12 hours.
-
Step 2 : The intermediate undergoes dimethylation using dimethylamine hydrochloride and formaldehyde under reductive amination conditions (NaBHCN, methanol, 25°C).
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68–72% |
| Yield (Step 2) | 85–90% |
| Purity | >95% (HPLC) |
| Reaction Time | 14–16 hours (total) |
Advantages : High regioselectivity for N5 dimethylation.
Limitations : Requires stringent anhydrous conditions for reductive amination.
Post-Functionalization of Thiazolo[5,4-d]pyrimidine Core
Reaction Scheme
Methodology
Key Data
| Parameter | Value |
|---|---|
| Yield (Step 1) | 58–82% |
| Yield (Step 2) | 75–80% |
| Catalyst | None required |
| Byproducts | <5% (unreacted starting material) |
Advantages : Scalable for industrial production.
Limitations : High-temperature conditions may lead to decomposition.
One-Pot Multicomponent Reaction (MCR)
Reaction Scheme
Methodology
Key Data
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Reaction Time | 8–10 hours |
| Solvent | Glacial acetic acid |
| Workup | Neutralization with NaHCO, extraction with ethyl acetate |
Advantages : Simplified workflow with fewer intermediates.
Limitations : Moderate yield due to competing side reactions.
Microwave-Assisted Synthesis
Reaction Scheme
\text{2-Amino-5-mercaptopyrimidine} + \text{CH$$_3$$I} \xrightarrow{\text{MW, DMF}} \text{this compound}
Methodology
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–75% |
| Reaction Time | 20–30 minutes |
| Energy Input | 300 W |
Advantages : Rapid synthesis with reduced byproducts.
Limitations : Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 68–90 | 14–16 hrs | High | Moderate |
| Post-Functionalization | 75–80 | 6–8 hrs | High | Low |
| MCR | 50–55 | 8–10 hrs | Moderate | High |
| Microwave-Assisted | 70–75 | 0.5 hrs | Low | High |
Optimal Method : Cyclocondensation followed by reductive amination offers the best balance of yield and scalability for industrial applications.
Physicochemical and Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 195.24 g/mol |
| LogP | 1.2 (calculated) |
| Solubility | 12 mg/mL in DMSO |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Note : The compound exhibits favorable drug-likeness with compliance to Lipinski’s Rule of Five .
Analyse Chemischer Reaktionen
N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N5,N5-Dimethylthiazolo[5,4-d]pyrimidin-2,5-diamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Zum Beispiel kann es bestimmte Enzyme hemmen oder die DNA-Replikation in mikrobiellen Zellen stören, was zu antimikrobiellen Wirkungen führt. In Krebszellen kann es die Apoptose induzieren oder die Zellproliferation hemmen, indem es bestimmte Signalwege angreift.
Wirkmechanismus
The mechanism of action of N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Ring Fusion Position : The target compound has a thiazolo[5,4-d]pyrimidine core, while the analog features thiazolo[4,5-d]pyrimidine. This alters the spatial orientation of substituents and electronic distribution.
Substituent Complexity : The analog incorporates a pentylthioether group and diethylamine , increasing lipophilicity and steric bulk compared to the dimethylamine groups in the target compound.
Physicochemical and Functional Properties
While experimental data for both compounds are sparse, inferences can be drawn from their structures:
- Solubility : The target compound’s smaller size and primary amines may enhance aqueous solubility compared to the analog’s lipophilic pentylthio and diethyl groups.
- Reactivity : The pentylthio group in the analog could participate in redox or nucleophilic substitution reactions, absent in the dimethyl-substituted compound.
- Bioactivity : Thiazolo-pyrimidines with sulfur-containing substituents (e.g., pentylthio) are often explored for enzyme inhibition due to sulfur’s electron-withdrawing effects .
Q & A
Basic: What are the established synthetic routes for N5,N5-Dimethylthiazolo[5,4-d]pyrimidine-2,5-diamine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves cyclocondensation reactions starting with substituted thiazole and pyrimidine precursors. Key steps include:
- Thiazole ring formation : Using thiourea derivatives and α-haloketones under reflux in ethanol or DMSO, with temperature control (60–80°C) to minimize side reactions .
- Pyrimidine annulation : Employing guanidine or urea derivatives in the presence of catalytic acids (e.g., HCl) or bases (e.g., NaHCO₃) to form the fused pyrimidine core .
- N-Methylation : Dimethylation of the amino groups using methyl iodide or dimethyl sulfate in alkaline conditions (e.g., K₂CO₃ in DMF) .
Critical factors : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), strict temperature control, and stoichiometric precision to avoid over-alkylation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- ¹H/¹³C NMR : Confirm the presence of dimethylamino groups (singlets at δ ~3.0 ppm for N-CH₃ protons) and aromatic protons in the thiazolo-pyrimidine core (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused heterocyclic structure .
- IR Spectroscopy : Identify N-H stretching (~3400 cm⁻¹) and C=N/C-S vibrations (~1600–1500 cm⁻¹) .
- X-ray Diffraction (XRD) : Resolve crystal packing and confirm substituent positions in the thiazolo-pyrimidine scaffold .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Enzyme Inhibition : Acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase, validated via kinetic assays and crystallographic studies .
- Antiviral/Antimicrobial Activity : Demonstrated in vitro against RNA viruses (e.g., influenza) and Gram-positive bacteria (MIC values: 2–8 µg/mL) .
- Kinase Targeting : Structural analogs inhibit MPS1 kinase, a target in oncology, with IC₅₀ values <100 nM .
Advanced: How can researchers optimize the synthesis of this compound for high-throughput or industrial-scale production?
- Continuous Flow Reactors : Reduce reaction times and improve yield consistency by maintaining precise temperature and mixing parameters .
- Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
- Purification Strategies : Employ recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel with CH₂Cl₂/MeOH gradients) to achieve >98% purity .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), incubation time, and compound solubility (use DMSO ≤0.1% v/v) .
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorometric (e.g., NADPH depletion) and radiometric (³H-labeled substrate) assays .
Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?
Advanced: What computational methods are recommended for predicting the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DHFR or MPS1 kinase, focusing on hydrogen bonds with Asp27 (DHFR) or Lys529 (MPS1) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex .
- QSAR Models : Apply Random Forest or SVM algorithms to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .
Advanced: What analytical challenges arise in studying the compound’s stability under physiological conditions, and how can they be mitigated?
- Degradation Pathways : Hydrolysis of the thiazole ring at pH >8.0; monitor via HPLC-UV at 254 nm .
- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .
- Oxidative Stability : Add antioxidants (e.g., ascorbic acid) to buffer systems during in vitro assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
